molecular formula C6H7N3O4S B8581479 N-(6-nitropyridin-3-yl)methanesulfonamide

N-(6-nitropyridin-3-yl)methanesulfonamide

Cat. No. B8581479
M. Wt: 217.21 g/mol
InChI Key: BABPGUYSYWQNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07132425B2

Procedure details

A solution of N-(6-nitro-pyridin-3-yl)-methanesulfonamide (298 mg, 1.37 mmol) in methanol (8.3 mL) was treated with a solution of ammonium chloride (154 mg, 2.88 mmol) in water (1 mL). This solution was stirred at 25° C. for 5 min. At this time, zinc dust (879 mg, 13.44 mmol) was added to the reaction. The resulting reaction mixture was then heated under reflux for 3 h. At this time, the reaction was cooled to 25° C. and then was filtered through a pad of celite (9/1 methylene chloride/methanol wash). The filtrate was concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 9/1 methylene chloride/methanol) afforded N-(6-amino-pyridin-3-yl)-methanesulfonamide (196.3 mg, 76.4%) as a reddish-brown oil: EI-HRMS m/e calcd for C6H9N3O2S (M+) 184.0415, found 184.0415.
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
879 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[Cl-].[NH4+]>CO.O.[Zn]>[NH2:1][C:4]1[N:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
298 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)NS(=O)(=O)C
Name
Quantity
154 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
8.3 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
879 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at 25° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite (9/1 methylene chloride/methanol wash)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=CC=C(C=N1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 196.3 mg
YIELD: PERCENTYIELD 76.4%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.